molecular formula C20H14O4 B076696 [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid CAS No. 13215-72-0

[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid

Cat. No. B076696
CAS RN: 13215-72-0
M. Wt: 318.3 g/mol
InChI Key: KFHMRRYUOBRPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid can involve various methods, including solvothermal reactions with transition metal cations in the presence of pyridine ligands, leading to the formation of novel coordination polymers (Lv et al., 2014). Another approach is the Diels-Alder/retro-Diels-Alder reaction with alkynes under different activation conditions, presenting a straightforward route to m-terphenyl dicarboxy derivatives (Gaitzsch et al., 2009).

Molecular Structure Analysis

The molecular structure of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid derivatives often features extensive hydrogen bonding potential influencing the crystal packing. Variations in the molecular structure can lead to different hydrogen bonding patterns, affecting the stability and symmetry of the resulting compounds (Owczarzak et al., 2013).

Chemical Reactions and Properties

The compound participates in various chemical reactions forming metal-organic frameworks with distinct properties. The solvothermal reactions lead to MOFs exhibiting weak antiferromagnetic coupling or different dimensional architectures based on the metal ions and organic ligands involved (Lv et al., 2014).

Physical Properties Analysis

The physical properties, such as thermogravimetric (TG) analyses and powder X-ray diffraction (PXRD), provide insights into the stability and phase purity of the synthesized materials. These properties are critical in determining the practical applications of the synthesized compounds in various fields (Lv et al., 2014).

Chemical Properties Analysis

The chemical properties of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid derivatives are crucial for their integration into coordination polymers and MOFs. The ability to form strong hydrogen bonds and stable frameworks with transition metals denotes the compound's versatility and utility in constructing novel materials with desired functionalities (Owczarzak et al., 2013; Lv et al., 2014).

Scientific Research Applications

  • Dye and Lanthanide Adsorption, and Luminescence Regulation : Anionic indium-organic frameworks synthesized from derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid have shown effectiveness in adsorbing dyes and rare earth ions. These compounds have potential in selective dye adsorption and luminescence regulation due to their anionic frameworks and channel-type voids (Gao et al., 2019).

  • Magnetic Properties of Organic Nitroxides : The structural scaffolding and exchange pathways in organic nitroxides, derived from derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, have been studied for their magnetic properties. These compounds exhibit unique magnetic behavior due to their structural features (Field & Lahti, 2003).

  • Metal–Organic Frameworks (MOFs) Construction : Research has shown that [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid and its derivatives can be used to construct MOFs with varying dimensions and structural diversities. These frameworks are of interest due to their unique properties, such as photoluminescence (Dai et al., 2016).

  • Synthesis of m-Terphenyl Dicarboxy Derivatives : The compound has been utilized in the synthesis of m-terphenyl dicarboxy derivatives through a domino Diels-Alder/retro-Diels-Alder reaction. This synthesis method offers a straightforward approach to obtain these derivatives (Gaitzsch et al., 2009).

  • CO2 Conversion and Chemical Catalysis : Modified versions of the [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid in MOFs have been used to catalyze CO2 conversion. These frameworks show high efficiency in catalytic CO2 cycloaddition reactions, presenting new strategies for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).

  • Photophysical Measurements of Uranyl Carboxylates : The compound has been utilized in synthesizing uranyl carboxylates. Photophysical measurements of these compounds have revealed insights into luminescence quenching and enhancement, influenced by the presence of different guest molecules (Hou & Tang, 2020).

  • Synthesis of Metal-Organic Frameworks (MOFs) with Luminescent Properties : The compound has been used to create Cd(II)-based MOFs that exhibit solid-state luminescence. These frameworks have potential applications in luminescence and gas adsorption due to their unique structural features (Wang et al., 2017).

  • Synthesis and Characterization of Novel Coordination Polymers : The compound has been used in the synthesis of coordination polymers with potential applications in magnetic properties research. These polymers exhibit unique structural characteristics and magnetic behaviors (Fan et al., 2015).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its specific properties and how it is used. Proper handling and storage are crucial to ensure safety. Unfortunately, the specific safety and hazard information for “[1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid” is not available in the sources I’ve found.


Future Directions

The future directions for research and development involving terphenyl derivatives could potentially be vast, given their wide range of possible applications. For instance, phosphorescence energy transfer systems based on purely organic supramolecular assembly have been applied in encryption, biomedical imaging, and chemical sensing5. However, the specific future directions for “[1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid” are not mentioned in the sources I’ve found.


Please note that this analysis is based on the information available in the sources I’ve found, and the specific details about “[1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid” may not be fully covered. For a more comprehensive analysis, it would be beneficial to consult scientific literature or databases dedicated to chemical compounds.


properties

IUPAC Name

4-[3-(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(22)15-8-4-13(5-9-15)17-2-1-3-18(12-17)14-6-10-16(11-7-14)20(23)24/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHMRRYUOBRPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495271
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid

CAS RN

13215-72-0
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid

Citations

For This Compound
258
Citations
SH Li, J Zang, JB Guo - Inorganic and Nano-Metal Chemistry, 2017 - Taylor & Francis
A new Ho(II) polymer [Ho(ctdc)] n 1 (H 3 ctdc = 5′-(4-Carboxyphenyl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid) was synthesized under hydrothermal conditions. The …
Number of citations: 24 www.tandfonline.com
F Li, X Zhao, R Cao - Inorganic Chemistry Communications, 2012 - Elsevier
Two novel coordination polymers formulated as [Ln(L)(DMF)] n [Ln=Tb (1), Dy (2); DMF=N, N-dimethylformamide, H 3 L=5′-carboxyl-[1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid] …
Number of citations: 3 www.sciencedirect.com
W Li, S Li, W Zhai, X Chen, K Deng, X Peng - Available at SSRN 4617317 - papers.ssrn.com
In this work, the interfacial self-assembly behavior of [1, 1’: 3’, 1”-terphenyl]-4, 4”-dicarboxylic acid (TDA) and the regulation of the introduced guest molecules (trimesic acid (TMA) and …
Number of citations: 0 papers.ssrn.com
JF Eubank, F Nouar, R Luebke, A Cairns, L Wojtas… - 2014 - repository.kaust.edu.sa
CCDC 866715: Experimental Crystal Structure Determination : catena-((mu~12~-tris(4-(5'-ethynyl-1,1':3''.1''-terphenyl-4,4''-dicarboxylic acid)phenyl)amine)-tri-aqua-tri-copper unknown solvate) Toggle navigation Login Toggle …
Number of citations: 0 repository.kaust.edu.sa
X Gao, G Sun, F Ge, H Zheng - Inorganic Chemistry, 2019 - ACS Publications
Through solvothermal reaction of InCl 3 and tetracarboxylate ligands with different substituent groups on diphenyl ethers, three new anionic indium–organic frameworks have been …
Number of citations: 33 pubs.acs.org
R Wang, Z Wang, Y Xu, F Dai, L Zhang… - Inorganic Chemistry, 2014 - ACS Publications
A new porous zirconium metal–organic framework (Zr MOF), Zr 6 (μ 3 -O) 4 (μ 3 -OH) 4 (OH) 6 (H 2 O) 6 (BTB) 2 ·6DMF·H 2 O (1; H 3 BTB = 5′-(4-carboxyphenyl)[1,1′:3′,1″-…
Number of citations: 125 pubs.acs.org
MM Xu, YH Liu, X Zhang, HT Wang, LH Xie… - Inorganic Chemistry …, 2022 - pubs.rsc.org
Propyne/propylene separation is important in the petrochemical industry but challenging due to their similar physical properties and close molecular sizes. Herein, we present two …
Number of citations: 4 pubs.rsc.org
Y Zhao, L Wang, NN Fan, ML Han… - Crystal Growth & …, 2018 - ACS Publications
Three new three-dimensional (3D) porous Zn(II)-based metal–organic frameworks (MOFs), namely, [Zn 4 O(L) 2 (NMP) 2 (H 2 O)]·2NMP·2H 2 O (1), [Zn(HL)(bpe) 0.5 ]·DMF·H 2 O (2), …
Number of citations: 246 pubs.acs.org
J Cai, X Rao, Y He, J Yu, C Wu, W Zhou… - Chemical …, 2014 - pubs.rsc.org
A novel NbO type microporous metal–organic framework Cu2L (ZJU-32; H4L = 5′-((3,5-dicarboxyphenyl)ethynyl)-[1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid) constructed …
Number of citations: 49 pubs.rsc.org
XT Zhang, HT Chen, GZ Liu, B Li, XZ Liu - Inorganic Chemistry …, 2018 - Elsevier
Herein, one novel coordination polymer [Zn(Htda)(bib) 0.5 ] n (1) based on 5′-carboxyl-[1,1′,3′,1″-terphenyl]-4,4″-dicarboxylic acid (H 3 tda) and 1,4-bis(1-imidazolyl)benzene (bib…
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.